molecular formula C19H13Cl2N7O2 B3319268 N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide CAS No. 1092352-77-6

N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide

Cat. No. B3319268
CAS RN: 1092352-77-6
M. Wt: 442.3 g/mol
InChI Key: TXKAFTOSSYYMOC-UHFFFAOYSA-N
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Description

The compound “N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The presence of the purine ring system would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine groups could participate in condensation reactions, and the carbonyl groups could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

properties

IUPAC Name

N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamoylamino]purine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N7O2/c20-11-1-5-13(6-2-11)25-18(29)27-16-15-17(23-9-22-16)28(10-24-15)19(30)26-14-7-3-12(21)4-8-14/h1-10H,(H,26,30)(H2,22,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKAFTOSSYYMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C3C(=NC=N2)N(C=N3)C(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704440
Record name N-(4-Chlorophenyl)-6-{[(4-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide

CAS RN

1092352-77-6
Record name N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-6-{[(4-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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